molecular formula C5H11NO3S B3359401 (Pyrrolidin-3-yl)methanesulfonic acid CAS No. 85310-67-4

(Pyrrolidin-3-yl)methanesulfonic acid

Cat. No. B3359401
CAS RN: 85310-67-4
M. Wt: 165.21 g/mol
InChI Key: VSYIXNFGKAGJKY-UHFFFAOYSA-N
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Description

(Pyrrolidin-3-yl)methanesulfonic acid is a chemical compound with the CAS Number: 85310-67-4 . It has a molecular weight of 165.21 and its IUPAC name is 3-pyrrolidinylmethanesulfonic acid .


Synthesis Analysis

The synthesis of pyrrolidine compounds, which includes this compound, can be achieved through various methods. One such method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in combination with a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is also possible .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse. For instance, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters . Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines in very good yields .

Scientific Research Applications

1. Catalysis in Organic Synthesis

(Pyrrolidin-3-yl)methanesulfonic acid has been used in organic synthesis, particularly as a catalyst. For instance, in the synthesis of 2-amino-3-cyano pyridines, a derivative of this compound, nicotinum methane sulfonate (NMS), has demonstrated exceptional catalytic activity. NMS is characterized as a protic ionic liquid with dual acid and base functional groups and is known for its efficiency in one-pot synthesis processes (Tamaddon & Azadi, 2018).

2. Synthesis of Pyrrolidine Derivatives

This compound is instrumental in the synthesis of various pyrrolidine derivatives. For example, lithiated (phenylsulfonyl)methane reacting with N-diphenylphosphinylaziridines leads to the creation of pyrrolidines with high yields and excellent stereoselectivities. These pyrrolidines have been used further in different chemical reactions (Craig, Jones, & Rowlands, 2000).

3. Electrorheological Applications

Research on the redox interaction between pyrrole and p-benzoquinone in solutions of methanesulfonic acid has led to the development of low-molecular-weight organic semiconducting materials. These materials demonstrate significant electrorheological effects, potentially applicable in fields like material science and electronics (Stejskal et al., 2018).

4. Acid-Base Complex Studies

The compound has been used to study proton transfer and hydrogen bonding interactions in acid/base complexes. Investigations using density functional theory have shed light on the equilibrium structure of pyridine–methanesulfonic acid complexes, providing insights into proton transfer mechanisms (Lehtonen et al., 2002).

5. Ionic Liquid Applications

In the context of ionic liquids, pyridinium methanesulfonate, a related compound, has been used as a catalyst and medium for Fischer esterification, demonstrating the versatility ofmethanesulfonic acid derivatives in various chemical processes. The high melting points of these salts do not hinder their application as ionic liquid media for reactions, offering a greener and more efficient alternative to traditional methods (Ganeshpure & Das, 2007).

6. Solvation Studies

The compound has been studied for its role in the solvation of complexes with strong symmetric hydrogen bonds. Research in this area has explored the behavior of methanesulfonic acid in 2-pyrrolidone systems, providing valuable information on the solvation dynamics of these complexes and their impact on chemical reactions (Kislina, Maiorov, & Sysoeva, 2001).

7. Microbial Metabolism

Methanesulfonic acid is also significant in the field of microbial metabolism. It serves as a key intermediate in the biogeochemical cycling of sulfur. Studies have revealed that diverse aerobic bacteria can use methanesulfonate, a derivative of this acid, as a source of sulfur for growth, expanding our understanding of microbial nutrient cycles (Kelly & Murrell, 1999).

Mechanism of Action

The mechanism of action of pyrrolidine compounds can vary depending on their structure and the target proteins they interact with. The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Future Directions

The future directions for the study and application of (Pyrrolidin-3-yl)methanesulfonic acid and related compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in drug discovery . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and continued research in this area could lead to the development of new therapeutic agents .

properties

IUPAC Name

pyrrolidin-3-ylmethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c7-10(8,9)4-5-1-2-6-3-5/h5-6H,1-4H2,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYIXNFGKAGJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510827
Record name (Pyrrolidin-3-yl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85310-67-4
Record name (Pyrrolidin-3-yl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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